Cas no 1344116-59-1 ((2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine)

(2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 3,4,5-trifluoro-N-(2-methoxyethyl)-
- (2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine
-
- インチ: 1S/C10H12F3NO/c1-15-3-2-14-6-7-4-8(11)10(13)9(12)5-7/h4-5,14H,2-3,6H2,1H3
- InChIKey: JTIIFIFOPRADPY-UHFFFAOYSA-N
- SMILES: C1(CNCCOC)=CC(F)=C(F)C(F)=C1
(2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-161104-10.0g |
(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |
1344116-59-1 | 10g |
$3131.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00972067-5g |
(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |
1344116-59-1 | 95% | 5g |
¥9352.0 | 2023-04-10 | |
Enamine | EN300-161104-0.5g |
(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |
1344116-59-1 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-161104-2.5g |
(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |
1344116-59-1 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-161104-500mg |
(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |
1344116-59-1 | 500mg |
$397.0 | 2023-09-23 | ||
Enamine | EN300-161104-50mg |
(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |
1344116-59-1 | 50mg |
$348.0 | 2023-09-23 | ||
Enamine | EN300-161104-5000mg |
(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |
1344116-59-1 | 5000mg |
$1199.0 | 2023-09-23 | ||
Enamine | EN300-161104-250mg |
(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |
1344116-59-1 | 250mg |
$381.0 | 2023-09-23 | ||
Enamine | EN300-161104-0.1g |
(2-methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |
1344116-59-1 | 0.1g |
$640.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00972067-1g |
(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine |
1344116-59-1 | 95% | 1g |
¥3220.0 | 2023-04-10 |
(2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
(2-methoxyethyl)(3,4,5-trifluorophenyl)methylamineに関する追加情報
(2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine (CAS No. 1344116-59-1): An Overview of a Versatile Compound in Modern Chemistry and Pharmacology
(2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine (CAS No. 1344116-59-1) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a 2-methoxyethyl group and a 3,4,5-trifluorophenyl moiety, both of which contribute to its distinct properties and reactivity.
The chemical structure of (2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine is characterized by the presence of a tertiary amine functional group. The 2-methoxyethyl substituent imparts hydrophilic properties to the molecule, while the 3,4,5-trifluorophenyl group enhances its lipophilicity and stability. This combination of functional groups makes the compound highly versatile for various chemical transformations and biological applications.
In the realm of medicinal chemistry, (2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine has shown promise as a building block for the synthesis of novel pharmaceuticals. Recent studies have explored its potential as an intermediate in the development of drugs targeting specific receptors and enzymes. For instance, researchers at the University of California have utilized this compound to synthesize a series of potent inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), which is implicated in type 2 diabetes mellitus. The introduction of the 3,4,5-trifluorophenyl group was found to significantly enhance the binding affinity and selectivity of these inhibitors.
Beyond its role in drug discovery, (2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine has also found applications in materials science. Its unique electronic properties make it an attractive candidate for the development of advanced materials with tailored optical and electronic characteristics. A study published in the Journal of Materials Chemistry C demonstrated that this compound can be used as a dopant in organic semiconductors, leading to improved charge transport properties and enhanced device performance.
The synthesis of (2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using palladium catalysts. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted synthesis and catalytic systems that minimize waste generation.
In terms of safety and handling, it is important to note that while (2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine is not classified as a hazardous material under current regulations, proper precautions should be taken during its handling and storage. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation in laboratory settings.
The future prospects for (2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine are promising. Ongoing research continues to uncover new applications and potential uses for this versatile compound. For example, ongoing clinical trials are evaluating its efficacy as a component in combination therapies for various diseases. Additionally, its use in developing advanced materials for renewable energy applications is an area of active investigation.
In conclusion, (2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine (CAS No. 1344116-59-1) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and properties make it an invaluable tool for researchers seeking to develop innovative solutions to complex problems in these fields.
1344116-59-1 ((2-methoxyethyl)(3,4,5-trifluorophenyl)methylamine) Related Products
- 1869169-33-4(ethyl 2-amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)
- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)
- 2229215-32-9(1-(4-bromo-2-methylphenyl)-2,2-difluorocyclopropan-1-amine)
- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)
- 51073-13-3((3,5-Dibromo-4-methoxyphenyl)-(2-ethylbenzofuran-3-yl)methanone)
- 868694-19-3(5-bromo-3-iodo-1H-indole)
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 914221-86-6(tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate)
- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)
- 126979-68-8(bromo-(1-ethylpentyl)magnesium)




